
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a synthetic organic compound with the molecular formula C15H19F2N3O3. It is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a difluorophenyl carbamoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Carbamoyl Group: The difluorophenyl carbamoyl group is introduced via a reaction between 2,4-difluoroaniline and phosgene, forming the corresponding isocyanate, which then reacts with the piperazine intermediate.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorophenyl group is known to enhance binding affinity and specificity towards certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-((N-(3,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate: Similar structure but with different fluorine substitution pattern, which can affect its biological activity and binding properties.
Mthis compound: The methyl ester variant, which may have different solubility and metabolic stability.
Ethyl 4-((N-(2,4-dichlorophenyl)carbamoyl)methyl)piperazinecarboxylate: Substitution of fluorine with chlorine, leading to different electronic and steric effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-2-23-15(22)20-7-5-19(6-8-20)10-14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFEAKKSQZUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24838124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
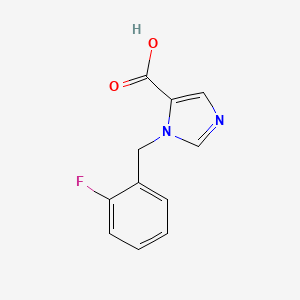
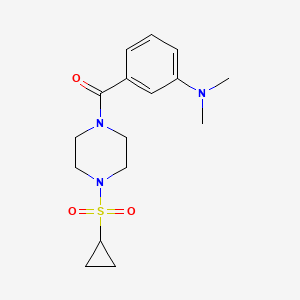
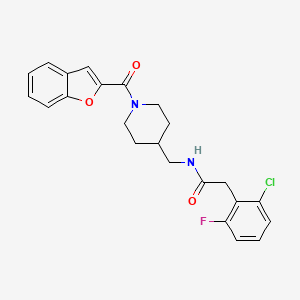
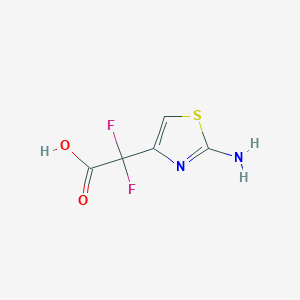
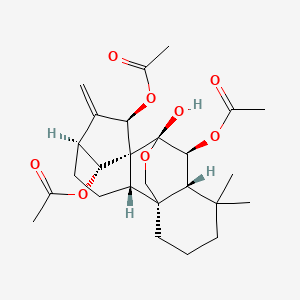
![1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2993775.png)
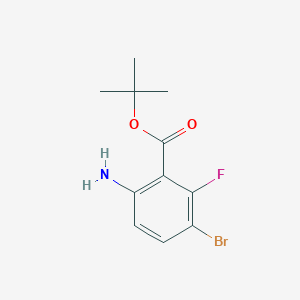
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
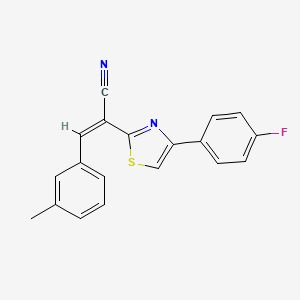
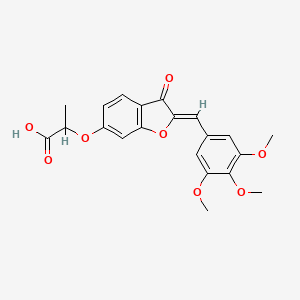
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
